molecular formula C13H18N2O2 B263798 1-Methyl-4-(3-methoxybenzoyl)piperazine

1-Methyl-4-(3-methoxybenzoyl)piperazine

Cat. No.: B263798
M. Wt: 234.29 g/mol
InChI Key: ZUWQXZIYSVWKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-(3-methoxybenzoyl)piperazine is a chemical compound of interest in scientific research, particularly within medicinal chemistry and neuropharmacology. Piperazine derivatives are frequently investigated for their potential to interact with central nervous system targets . Specifically, structural analogs of this compound, which feature a methoxy-substituted benzoyl group on the piperazine ring, have been studied as scaffolds for developing novel opioid receptor antagonists . Such research is crucial for exploring new therapeutic avenues for conditions like depression, anxiety, and substance abuse . The piperazine moiety itself is a privileged structure in drug discovery, known for its versatility in optimizing a molecule's physicochemical properties and its ability to serve as a linker to arrange pharmacophoric groups in three-dimensional space . As a result, this compound serves as a valuable building block or intermediate for researchers synthesizing and evaluating novel bioactive molecules. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Disclaimer: The specific research applications, mechanism of action, and physicochemical data for this compound are not fully available in the public domain. The information provided is based on the general properties of closely related chemical structures. Researchers are responsible for verifying the identity and purity of the product for their specific applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H18N2O2/c1-14-6-8-15(9-7-14)13(16)11-4-3-5-12(10-11)17-2/h3-5,10H,6-9H2,1-2H3

InChI Key

ZUWQXZIYSVWKBO-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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